Product packaging for 5-(Benzylthio)benzothiophene(Cat. No.:)

5-(Benzylthio)benzothiophene

Cat. No.: B13705327
M. Wt: 256.4 g/mol
InChI Key: RPQZLJLWOWZQSA-UHFFFAOYSA-N
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Description

5-(Benzylthio)benzothiophene is a high-purity synthetic compound built on a benzothiophene scaffold, a structure of significant interest in medicinal chemistry and materials science. The benzothiophene core is a privileged structure found in various bioactive molecules and is known for its application in developing pharmaceutical agents and organic electronic materials. Researchers value this compound as a key synthetic intermediate for constructing more complex molecular architectures. The benzothiophene nucleus is present in compounds studied for a range of biological activities, and its derivatives are investigated for their potential interactions with various biological targets. The specific substitution pattern of this compound makes it a versatile building block for further chemical modifications, including Suzuki coupling and other cross-coupling reactions, to explore structure-activity relationships. This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, wearing suitable personal protective equipment and referencing the associated safety data sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12S2 B13705327 5-(Benzylthio)benzothiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12S2

Molecular Weight

256.4 g/mol

IUPAC Name

5-benzylsulfanyl-1-benzothiophene

InChI

InChI=1S/C15H12S2/c1-2-4-12(5-3-1)11-17-14-6-7-15-13(10-14)8-9-16-15/h1-10H,11H2

InChI Key

RPQZLJLWOWZQSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC3=C(C=C2)SC=C3

Origin of Product

United States

Synthetic Methodologies for 5 Benzylthio Benzothiophene and Its Analogues

Strategies for Benzothiophene (B83047) Core Construction

The formation of the benzothiophene ring system can be achieved through numerous synthetic pathways, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. These methods range from classical cyclizations to modern catalytic and energy-mediated processes.

Transition-Metal-Catalyzed Annulation Reactions

Transition-metal catalysis is a powerful tool for the construction of benzothiophenes, offering high efficiency and selectivity. Various metals, including palladium, copper, gold, and cobalt, have been employed to facilitate the necessary bond formations. kfupm.edu.saresearchgate.netacs.org

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-S and C-C bond-forming reactions that lead to benzothiophene rings. For instance, a Pd(II)-catalyzed Sonogashira type cross-coupling between 2-iodothiophenol (B3069315) and phenylacetylene (B144264) yields 2-substituted benzo[b]thiophenes. researchgate.net Another approach involves the palladium-catalyzed reaction of 2-bromo arylethynyl benzenes with thiourea. xmu.edu.cn Furthermore, a palladium iodide (PdI₂) catalyzed oxidative cyclization-deprotection-alkoxycarbonylation sequence has been developed to synthesize benzothiophene-3-carboxylic esters from 2-(methylthio)phenylacetylenes under aerobic conditions. acs.org

Copper-Catalyzed Reactions: Copper catalysts are often used for C-S bond formation. The synthesis of 2-aryl benzothiophenes has been achieved using CuI as a catalyst with Na₂S as the sulfur source. xmu.edu.cn Copper-mediated electrophilic halocyclizations of 2-alkynylthioanisoles are also a common strategy. acs.org Additionally, the α-C-H functionalization of 2-iodochalcones using Cu(OAc)₂ as a catalyst and xanthate as a sulfur source provides 2-acylbenzo[b]thiophenes through an in situ sulfur incorporation followed by cyclization. organic-chemistry.org

Gold-Catalyzed Reactions: Gold catalysts can promote the annulation reactions to form benzothiophenes. acs.org An atom-economic synthesis of 2,3-disubstituted benzothiophenes is possible through a gold-catalyzed carbothiolation. organic-chemistry.org

Cobalt-Catalyzed Reactions: Cobalt, a 3d transition metal, has been explored for its catalytic activity in synthesizing benzothiophene derivatives. researchgate.net For example, cobalt-catalyzed oxidative annulation of benzothiophene-[b]-1,1-dioxide can occur through diastereoselective double C–H activation. acs.org

A summary of representative transition-metal-catalyzed reactions is presented below.

Catalyst/ReagentsStarting MaterialsProduct TypeReference
Pd(II)2-Iodothiophenol, Phenylacetylene2-Substituted benzothiophenes researchgate.net
PdI₂ / KI2-(Methylthio)phenylacetylenes, CO, AlcoholBenzothiophene-3-carboxylates acs.org
CuI / Na₂S2-Halo alkynyl benzenes2-Aryl benzothiophenes xmu.edu.cn
Cu(OAc)₂ / Xanthate2-Iodochalcones2-Acylbenzothiophenes organic-chemistry.org
Au Catalysto-Alkynyl thioanisoles2,3-Disubstituted benzothiophenes acs.orgorganic-chemistry.org
Co CatalystBenzothiophene-[b]-1,1-dioxideFused benzothiophenes acs.org

Cyclization Approaches from Precursor Molecules

Intramolecular cyclization of suitably functionalized precursors is a fundamental and widely practiced strategy for synthesizing the benzothiophene ring. chemicalbook.com

Cyclization of Aryl Sulfides: Benzothiophene can be prepared by the intramolecular cyclization of various aryl sulfides under different catalytic conditions. chemicalbook.com For example, arylmercapto acetals can be cyclized in the gas phase using a ZnCl₂-impregnated montmorillonite (B579905) catalyst or in boiling toluene (B28343) with Amberlyst A-15 as the catalyst. chemicalbook.com

Electrophilic Cyclization of o-Alkynyl Thioanisoles: This is a prominent method for accessing the benzothiophene core. nih.gov Various electrophiles, such as I₂, ICl, NBS, Br₂, PhSCl, and PhSeBr, can be used to initiate the cyclization. nih.gov A stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt has also been employed for this purpose, which conveniently introduces a thiomethyl group at the 3-position. nih.gov

From Thiophenols: Iodine-catalyzed cascade reactions of substituted thiophenols with alkynes provide a metal- and solvent-free route to benzothiophene derivatives. organic-chemistry.org An intermolecular oxidative cyclization between thiophenols and alkynes, assisted by manganese and benzoic acid, has also been established for benzothiophene formation. nih.gov

From 2-Nitrochalcones: The reaction of 2-nitrochalcones with elemental sulfur in the presence of DIPEA as a sulfur activator yields a range of 2-benzoylbenzothiophenes. organic-chemistry.org

Electrochemical Synthesis Pathways

Electrochemical methods offer a green and efficient alternative for synthesizing benzothiophenes, often avoiding the need for transition-metal catalysts or chemical oxidants. organic-chemistry.orgrsc.org

An approach for synthesizing benzothiophene motifs involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. rsc.org This method proceeds via a selective ipso-addition leading to a strained quaternary spirocyclization intermediate. rsc.org Another efficient electrochemical protocol involves the paired electrolysis of 2-methylthiobenzenediazonium salts and alkynes in an undivided cell, which generates 2-aryl benzothiophenes in high yields. xmu.edu.cnxmu.edu.cn This method utilizes the electrochemical reduction of the diazonium salt at the cathode to produce an aryl radical, which then undergoes cyclization. xmu.edu.cnxmu.edu.cn

Furthermore, a practical and green electrochemical method for synthesizing C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates has been developed under oxidant- and catalyst-free conditions. organic-chemistry.org A flow electrochemistry module has also been utilized for the synthesis of C-3 halogenated benzothiophenes from 2-alkynylthioanisoles and potassium halides, operating without transition metals or oxidants. acs.org

MethodStarting MaterialsProduct TypeKey FeaturesReference
Constant Current ElectrolysisSulfonhydrazides, Internal AlkynesBenzothiophene dioxidesAvoids transition metals and oxidants rsc.org
Paired Electrolysis2-Methylthiobenzenediazonium salts, Alkynes2-Aryl benzothiophenesHigh yield, undivided cell xmu.edu.cnxmu.edu.cn
Oxidant/Catalyst-Free Electrolysis2-Alkynylthioanisoles, Sodium sulfinatesC-3-Sulfonated benzothiophenesGreen, tandem radical addition-cyclization organic-chemistry.org
Flow Electrochemistry2-Alkynylthioanisoles, Potassium halidesC-3-Halogenated benzothiophenesContinuous flow, oxidant-free acs.org

Photochemical Cyclization Protocols

Visible-light-promoted reactions provide a mild and sustainable approach to benzothiophene synthesis. These methods often operate at ambient temperature and utilize photoredox catalysis.

A photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes, initiated by green light irradiation of eosin (B541160) Y, yields substituted benzothiophenes regioselectively. acs.orgorganic-chemistry.orgacs.org This method avoids the use of metal catalysts and high temperatures. acs.org Another practical synthesis involves the visible-light-promoted intermolecular radical cyclization of disulfides and alkynes, which produces benzothiophenes bearing various functional groups without the need for transition-metal catalysts or other additives. nih.gov

Domino Reaction Protocols for Benzothiophene Formation

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, provide an efficient pathway to complex molecules from simple starting materials.

An efficient synthesis of 3-amino-2-formyl-functionalized benzothiophenes has been reported via a domino reaction protocol. nih.govastate.eduacs.orgacs.org These functionalized benzothiophenes can then be used as building blocks to create a library of more complex scaffolds, such as benzothieno[3,2-b]pyridines. nih.govacs.org Another example is a K₂CO₃-promoted tunable domino reaction between thioisatins and α-bromoketones, which can be adjusted to produce either benzothiophene-fused pyranones or thiochromen-fused furans. rsc.org This reaction proceeds through a C–S bond cleavage followed by two condensation steps. rsc.org

Introduction of the Benzylthio Moiety

The introduction of the benzylthio group [-S-CH₂(C₆H₅)] onto the benzothiophene core is the final key step in the synthesis of the target compound, 5-(benzylthio)benzothiophene. While direct, single-step syntheses of this specific molecule are not extensively documented in the provided context, the installation of an aryl-thioether linkage can be accomplished through well-established synthetic transformations.

A common and effective method would be the nucleophilic substitution of a suitable leaving group on the benzothiophene ring with a benzylthiolate salt. This typically involves the following steps:

Synthesis of a Halogenated Benzothiophene: A benzothiophene core, substituted with a halogen (e.g., bromine or iodine) at the 5-position, is required. 5-Bromobenzothiophene is a commercially available or readily synthesized starting material.

Generation of Benzylthiolate: Benzyl (B1604629) mercaptan (benzylthiol) is treated with a base (e.g., sodium hydride, sodium hydroxide, or potassium carbonate) to deprotonate the thiol, generating the highly nucleophilic benzylthiolate anion (C₆H₅CH₂S⁻).

Nucleophilic Aromatic Substitution (SₙAr) or Metal-Catalyzed Cross-Coupling: The 5-halobenzothiophene is then reacted with the benzylthiolate. This transformation can be achieved through:

Copper- or Palladium-Catalyzed Cross-Coupling: This is a highly effective method for forming C-S bonds. Catalysts like copper(I) iodide (CuI) or various palladium complexes can facilitate the coupling between the aryl halide and the thiol or thiolate. This approach is generally preferred for its high yields and functional group tolerance.

Nucleophilic Aromatic Substitution: If the benzothiophene ring is sufficiently activated by electron-withdrawing groups, direct SₙAr might be possible, although this is less common for simple benzothiophenes.

The general scheme for a metal-catalyzed cross-coupling reaction is depicted below:

Benzothiophene-5-X + HSCH₂Ph -> [Catalyst, Base] -> this compound (where X = Br, I)

This strategy provides a versatile and reliable route to the target compound and its analogues, allowing for the introduction of various substituted benzylthio groups by simply changing the corresponding benzyl mercaptan starting material.

Thiolation and C-S Bond Formation Strategies

The formation of the crucial carbon-sulfur (C-S) bond is central to the synthesis of benzothiophenes. A common strategy involves the reaction of a suitably substituted benzene (B151609) derivative with a sulfur-containing reagent. For instance, a tandem base-mediated condensation of an o-iodoarylacetonitrile with a dithioester can lead to the formation of a substituted benzothiophene. Another approach is the intramolecular C-S bond formation from an appropriate precursor.

Visible-light-promoted cyclization of disulfides and alkynes has emerged as a practical method for constructing the benzothiophene ring system. rsc.org This method offers a greener alternative to traditional approaches that often require harsh conditions.

ReactantsConditionsProductYield (%)Reference
Di-p-tolyl disulfide, Diethyl acetylenedicarboxylateBlue LED, Toluene, rt, 24hDiethyl 5-methylbenzo[b]thiophene-2,3-dicarboxylate60 rsc.org
1,2-Bis(4-bromophenyl)disulfane, Diethyl acetylenedicarboxylateBlue LED, Toluene, rt, 24hDiethyl 5-bromobenzo[b]thiophene-2,3-dicarboxylate- rsc.org

Nucleophilic Displacement Reactions

A straightforward method for the synthesis of this compound involves the nucleophilic displacement of a leaving group at the 5-position of the benzothiophene ring with a benzylthiolate salt. A common precursor for this reaction is 5-bromobenzothiophene, which can be synthesized from p-bromothiophenol. nih.gov The reaction of 5-bromobenzothiophene with benzyl mercaptan in the presence of a suitable base would yield the target compound.

The reactivity of halogenated benzothiophenes towards nucleophilic substitution makes this a versatile method for introducing a variety of thioether functionalities.

SubstrateNucleophileConditionsProductReference
2-Aryl-5-chloro-6-cyano-7-methylindolizinesSodium methoxideMethanol, reflux2-Aryl-5-methoxy-6-cyano-7-methylindolizines nih.gov
5-BromobenzothiopheneBenzyl mercaptanBase (e.g., NaH)This compoundInferred from general principles

Multi-Step Synthetic Procedures for Substituted Benzylthio-Heterocycles

More complex analogues of this compound can be prepared through multi-step synthetic sequences. These routes often involve the initial construction of a functionalized benzothiophene core, followed by the introduction of the benzylthio group. For instance, a synthetic route could begin with the synthesis of a 5-substituted benzothiophene derivative, which is then further functionalized. semanticscholar.org

A nine-step synthesis has been reported for a dimeric benzothiophene derivative, highlighting the complexity that can be involved in accessing specific substitution patterns. researchgate.net Such multi-step procedures allow for the precise placement of various functional groups on the benzothiophene scaffold. semanticscholar.org

Derivatization and Functionalization of this compound Scaffolds

Once the this compound scaffold is obtained, it can be further modified at several positions to generate a library of new compounds with potentially interesting properties.

Modifications at the Benzothiophene Ring System

The benzothiophene ring is amenable to various modifications, particularly electrophilic substitution reactions. While the 3-position is generally the most reactive towards electrophiles, the presence of substituents can direct the reaction to other positions. For instance, C-H arylation of benzothiophenes can be achieved using palladium catalysis, allowing for the introduction of aryl groups at specific positions. organic-chemistry.org

Furthermore, the C2 and C3 positions of the benzothiophene ring can be functionalized. For example, C2-substituted benzothiophene derivatives can undergo C3-chlorination using sodium hypochlorite (B82951). nih.gov

SubstrateReagentProductReference
2-Substituted benzothiopheneSodium hypochlorite pentahydrate2-Substituted-3-chlorobenzothiophene nih.gov
BenzothiopheneAryl bromidePd catalyst, LiO-t-BuArylated benzothiophene

Chemical Transformations of the Benzylthio Group

The benzylthio group itself offers opportunities for chemical transformations. A common reaction is the oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone. This transformation can significantly alter the electronic and steric properties of the molecule. For example, the oxidation of semanticscholar.orgbenzothieno[3,2-b] semanticscholar.orgbenzothiophene (BTBT) derivatives with m-chloroperoxybenzoic acid (m-CPBA) yields the corresponding dioxides and tetraoxides. nih.gov A similar oxidation of this compound would produce 5-(benzylsulfinyl)benzothiophene and 5-(benzylsulfonyl)benzothiophene, respectively.

SubstrateReagentProductReference
2,7-diBr-BTBTm-CPBA2,7-diBr-BTBTDO and 2,7-diBr-BTBTTO nih.gov
This compoundOxidizing agent (e.g., m-CPBA)5-(Benzylsulfinyl)benzothiophene / 5-(Benzylsulfonyl)benzothiopheneInferred from general principles

Incorporation into Fused Heterocyclic Systems

The benzothiophene scaffold can serve as a building block for the construction of more complex, fused heterocyclic systems. For instance, thieno[3,2-b]thiophene (B52689) derivatives can be synthesized from appropriately substituted thiophenes. nih.govmdpi.com A potential strategy for incorporating this compound into a fused system could involve the functionalization of the benzothiophene core to enable a subsequent cyclization reaction.

The synthesis of thieno[3,2-f]isoquinolines has been achieved through a combination of palladium-catalyzed cross-coupling reactions and Brønsted acid-mediated cycloisomerizations, demonstrating the potential for creating complex polycyclic heteroaromatic compounds from benzothiophene precursors. conicet.gov.ar

Starting MaterialKey TransformationFused SystemReference
3-Bromothiophene derivativeStille or Suzuki couplingThieno[3,2-b]thiophene derivative nih.gov
Substituted thienopyridineRh-catalyzed annulation with alkynesThieno[3,2-f]isoquinoline conicet.gov.ar

Green Chemistry Approaches in this compound Synthesis

While specific green chemistry protocols for the direct synthesis of this compound are not extensively documented in publicly available literature, the principles of green chemistry are broadly applied to the synthesis of the parent benzothiophene ring and its derivatives. These approaches aim to reduce the environmental impact by minimizing waste, avoiding hazardous reagents, and employing energy-efficient conditions.

Several innovative and environmentally benign methods for constructing the benzothiophene core have been reported, which could be adapted for the synthesis of thioether-substituted analogues. These include:

Photocatalytic Radical Annulation: Visible light, in conjunction with a photosensitizer like eosin Y, can initiate the cyclization of appropriately substituted precursors to form the benzothiophene ring. This method avoids the need for high temperatures and harsh reagents. organic-chemistry.org

Catalyst-Free Syntheses: Certain synthetic pathways to benzothiophenes can proceed efficiently without the need for a metal catalyst. For instance, the reaction of o-halovinylbenzenes with a sulfur source like potassium sulfide can yield substituted benzothiophenes. organic-chemistry.org

Iodine-Catalyzed Cascade Reactions: Iodine can act as an economical and environmentally friendly catalyst for the synthesis of benzothiophene derivatives from substituted thiophenols and alkynes under metal- and solvent-free conditions. organic-chemistry.orgrsc.org

Use of Greener Solvents: The replacement of traditional volatile organic compounds with more sustainable solvents, such as water or ionic liquids, is a key aspect of green chemistry. For example, the synthesis of related benzothiazole-2-thiols has been successfully achieved in water. rsc.org

These general green synthetic strategies for the benzothiophene scaffold provide a foundation for developing more specific and sustainable routes to this compound. The adaptation of these methods would likely involve the use of a starting material already containing the benzylthio moiety or its introduction at a suitable stage of the synthesis under green conditions.

Spectroscopic Characterization Methods in Synthetic Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is crucial for identifying the number and environment of hydrogen atoms in the molecule. For this compound, one would expect to see characteristic signals for the protons on the benzothiophene ring system and the benzyl group. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environment.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the presence of specific functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to:

C-H stretching vibrations of the aromatic rings.

C=C stretching vibrations within the aromatic systems.

C-S stretching vibrations, confirming the presence of the thioether linkage and the thiophene (B33073) ring.

Mass Spectrometry (MS):

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, which would confirm its identity. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. The NIST WebBook provides mass spectral data for the parent compound, benzo[b]thiophene, which shows a prominent molecular ion peak at m/z 134. nist.gov

Below are interactive data tables summarizing the typical spectroscopic data for the parent benzo[b]thiophene and some of its 5-substituted derivatives, which can serve as a reference for the characterization of this compound.

Table 1: ¹H NMR Data for Benzo[b]thiophene and Analogues

CompoundSolventChemical Shifts (ppm) and Coupling Constants (Hz)
Benzo[b]thiophene chemicalbook.comCDCl₃7.88 (d, J=8.0), 7.83 (d, J=8.0), 7.44 (d, J=5.5), 7.36 (m), 7.34 (d, J=5.5)
5-Bromobenzo[b]thiophene chemicalbook.com-8.00 (d, J=1.8), 7.74 (d, J=8.5), 7.50 (d, J=5.5), 7.42 (dd, J=8.5, 1.8), 7.38 (d, J=5.5)

Table 2: Mass Spectrometry Data for Benzo[b]thiophene and Analogues

CompoundIonization MethodMolecular Ion Peak (m/z)Key Fragmentation Peaks
Benzo[b]thiophene nist.govElectron Ionization134135 (M+1), 89
5-Ethylbenzo[b]thiophene nist.govElectron Ionization162147
5-Methylbenzo[b]thiophene nih.govElectron Ionization148147, 115

Chemical Reactivity and Transformations of 5 Benzylthio Benzothiophene

Electrophilic and Nucleophilic Reactions of the Benzothiophene (B83047) Core

The benzothiophene ring system is aromatic and participates in substitution reactions characteristic of such structures. numberanalytics.comchemicalbook.com The presence of the benzylthio group at the 5-position influences the regioselectivity and rate of these reactions.

Electrophilic Substitution:

The benzothiophene ring is a π-electron-rich heterocycle that readily undergoes electrophilic substitution. researchgate.net In unsubstituted benzothiophene, electrophilic attack occurs preferentially at the C3 (β) position of the thiophene (B33073) ring. chemicalbook.comresearchgate.net The general order of positional reactivity for electrophilic substitution is reported as 3 > 2 > 6 > 5 > 4 > 7. researchgate.net

The benzylthio group (-SCH₂Ph) is an activating, ortho-, para-directing group. Positioned at C5 on the benzene (B151609) ring, it would be expected to direct incoming electrophiles to the C4 and C6 positions. However, the thiophene ring is generally more reactive towards electrophiles than the fused benzene ring. chemicalbook.com Consequently, electrophilic attack on 5-(benzylthio)benzothiophene is anticipated to occur predominantly on the thiophene portion of the molecule, favoring the C3 position due to the inherent reactivity of the benzothiophene core. Specific directing effects of the C5-benzylthio group on the thiophene ring reactivity require targeted experimental studies, but the C3 position remains the most probable site of reaction.

Common electrophilic substitution reactions applicable to the benzothiophene core include nitration and halogenation. numberanalytics.com

Nucleophilic Reactions:

Nucleophilic substitution on the benzothiophene ring is uncommon unless the ring is activated by electron-withdrawing groups or through a prior metallation step. The most common method to facilitate nucleophilic attack is the deprotonation of one of the ring carbons with a strong base, such as n-butyllithium (n-BuLi), to form a potent nucleophile. researchgate.net

For the benzothiophene skeleton, metallation occurs preferentially at the C2 (α) position. researchgate.net This regioselectivity is attributed to the acidity of the C2-proton, which is influenced by the adjacent sulfur atom. The resulting 2-lithiobenzothiophene intermediate can then react with a wide range of electrophiles to introduce substituents at the C2 position. For this compound, treatment with n-BuLi would be expected to yield the 5-(benzylthio)benzo[b]thiophen-2-yl)lithium intermediate, which can then be functionalized.

Reaction TypeReagentsExpected IntermediatePotential ProductsReference
Lithiation followed by Carboxylation1. n-BuLi, THF, -78°C 2. CO₂5-(Benzylthio)benzo[b]thiophen-2-yl)lithiumThis compound-2-carboxylic acid researchgate.net
Lithiation followed by Formylation1. n-BuLi, THF, -78°C 2. N,N-Dimethylformamide (DMF)5-(Benzylthio)benzo[b]thiophen-2-yl)lithiumThis compound-2-carbaldehyde researchgate.net

Oxidation and Reduction Pathways of the Sulfur Moiety

The this compound molecule contains two distinct sulfur atoms: an endocyclic sulfur within the aromatic thiophene ring and an exocyclic sulfur in the benzylthio side chain. Each presents a potential site for oxidation, while reduction typically involves the entire heterocyclic system.

Oxidation:

The oxidation of sulfur atoms in thiophenes and thioethers is a well-established transformation, leading to sulfoxides and sulfones. These oxidized derivatives are valuable synthetic intermediates. researchgate.netorganic-chemistry.org

Oxidation to Sulfoxides: Selective oxidation to the sulfoxide (B87167) level can be achieved using a variety of reagents. The exocyclic benzylthio sulfur is generally more nucleophilic and susceptible to oxidation than the endocyclic thiophene sulfur, whose lone pairs are partially delocalized within the aromatic system. Therefore, mild oxidizing agents would likely favor the formation of 5-(benzylsulfinyl)benzothiophene. Reagents such as hydrogen peroxide (H₂O₂) in the presence of specific catalysts or under controlled conditions are commonly employed. organic-chemistry.orgysu.am

Oxidation to Sulfones: Stronger oxidizing conditions or stoichiometric control can lead to the formation of sulfones. It is possible to form three different sulfone products: the exocyclic sulfone (5-(benzylsulfonyl)benzothiophene), the endocyclic sulfone (this compound-1,1-dioxide), or the bis-sulfone where both sulfur atoms are oxidized. A facile method for oxidizing benzothiophenes to their corresponding 1,1-dioxides (sulfones) involves an aqueous solution of H₂O₂ and phosphorus pentoxide (P₂O₅). researchgate.netnih.gov This method is particularly effective for electron-poor benzothiophenes. nih.gov The stepwise oxidation of thiophenes to sulfoxides and then to sulfones can also be catalyzed by methyltrioxorhenium(VII). nih.gov

Target ProductSulfur Moiety TargetedTypical ReagentsReference
SulfoxideExocyclic (Thioether)H₂O₂, TAPC (catalyst), solvent-free ysu.am
SulfoxideEndocyclic (Thiophene)H₂O₂, Methyltrioxorhenium(VII) (catalyst) nih.gov
SulfoneEndocyclic (Thiophene)H₂O₂, P₂O₅ researchgate.netnih.gov
SulfoneExocyclic (Thioether)m-Chloroperbenzoic acid (m-CPBA) organic-chemistry.org

Reduction:

The reduction of the benzothiophene ring system is primarily associated with hydrodesulfurization (HDS) processes, which are crucial in the petroleum industry. thaiscience.info This reaction involves the hydrogenolysis of the carbon-sulfur bonds, ultimately removing the sulfur atom from the heterocyclic ring. Catalytic hydrogenation of benzothiophene using catalysts like (PPh₃)₃RuCl₂ at high temperatures and pressures can lead to the cleavage of the C-S bonds. thaiscience.info Another potential pathway is the hydrogenation of the C2=C3 double bond prior to desulfurization. thaiscience.info Microbial desulfurization pathways have also been explored, which can metabolize benzothiophene to different products. jmbfs.org

Rearrangement Reactions and Structural Isomerization Studies

The benzylthio group and the benzothiophene sulfoxide derived from the parent molecule are susceptible to various classes of rearrangement reactions, which provide powerful methods for carbon-carbon and carbon-heteroatom bond formation.

Computational and Theoretical Investigations of 5 Benzylthio Benzothiophene Derivatives

Molecular Docking and Ligand-Protein Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to understand how a ligand, such as a derivative of 5-(benzylthio)benzothiophene, might interact with a protein's binding site.

Studies on related benzothiophene (B83047) derivatives have used molecular docking to elucidate critical interactions with various protein targets. For instance, docking simulations of novel 6-OH-benzothiophene derivatives with the estrogen receptor α (ERα) revealed that these compounds could act as antagonists by covalently binding to the cysteine residue at position 530. nih.gov This interaction was key to their potent antagonistic activity in ER+ tumor cells. nih.gov In another study, docking of 5-O-benzoylpinostrobin derivatives, which share structural similarities, into the epidermal growth factor receptor (EGFR) showed that these compounds could inhibit both wild-type and mutant forms of the protein. nih.gov The docking results indicated lower binding free energies (ΔG) for the mutant EGFR, suggesting a strong potential for these ligands as inhibitors where mutations occur. nih.gov

The binding modes of N-substituted benzyl (B1604629)/phenyl acetamides derived from a pyrazolobenzothiazine scaffold were investigated against the HIV-1 reverse transcriptase. nih.gov Molecular docking showed that active compounds bound deeply within the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket, indicating their potential as inhibitors of this viral enzyme. nih.gov Similarly, computational docking of benzothiophene derivatives against proteins from multidrug-resistant Staphylococcus aureus identified critical interactions and high binding affinities, highlighting their potential as novel antibiotics. imist.maresearchgate.net For example, one compound exhibited a high binding affinity of -6.38 kcal/mol against Methicillin-resistant S. aureus (MRSA). researchgate.net

These studies collectively demonstrate the utility of molecular docking in identifying key amino acid interactions, predicting binding affinities, and providing a rational basis for the design of more potent and selective inhibitors based on the benzothiophene scaffold.

Compound ClassProtein TargetKey FindingsBinding Affinity (ΔG)Reference
6-OH-benzothiophene derivativesEstrogen Receptor α (ERα)Covalent binding to CYS-530 in the H11 helix, acting as an antagonist.Not specified nih.gov
5-O-benzoylpinostrobin derivativesEGFR (wild-type and mutant)Lower binding energy in mutant EGFR, indicating potential as inhibitors for resistant strains.Lower for mutant vs. wild-type nih.gov
Benzothiophene derivativesMRSA proteinsHigh binding affinity, identifying potential novel antibiotics.-6.38 kcal/mol (for compound 20) researchgate.net
Pyrazolobenzothiazine derivativesHIV-1 Reverse TranscriptaseBinds deeply in the NNRTI binding pocket.Not specified nih.gov
Thiophene-2-carboxamide derivativesVarious bacterial proteins (e.g., 2AS1)Strong interactions with amino acid residues of the enzyme.High binding scores nih.gov

Structure-Activity Relationship (SAR) Elucidation via Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational methods provide valuable insights into these relationships, guiding the optimization of lead compounds.

For benzothiophene and related heterocyclic systems, computational SAR studies have identified key structural features that govern their activity. For example, in a series of N-benzyl phenethylamines, the nature of the substituent on the N-benzyl group significantly influenced selectivity for the 5-HT₂ₐ receptor. nih.gov A cyano substituent in the 4-position and an N-(2,3-methylenedioxybenzyl) group were noted as interesting for enhancing selectivity. nih.gov In another study on benzothiazole-phenyl analogs, SAR analysis indicated that trifluoromethyl groups on the aromatic rings were well-tolerated by target enzymes when placed at the ortho and para positions. nih.gov

SAR studies on benzothiazole (B30560) derivatives with antiproliferative activity have shown that modifications to the phenylacetamide portion of the molecule can lead to improved potency. mdpi.com Similarly, for benzimidazole (B57391) derivatives bearing a 5-membered ring, the substituent at the 5-position of the benzimidazole ring was found to be crucial for activity, with the relationship being -H > -COOH > -SO₃H for photoprotective activity. mdpi.com This indicates that less electron-withdrawing groups at this position are beneficial. mdpi.com

In the development of thiophene-2-carboxamide derivatives, SAR studies revealed that the nature of the substituent at the 4-position of the thiophene (B33073) ring and on the carboxamide nitrogen played a significant role in their antioxidant and antibacterial activities. nih.gov For instance, an amino group at the appropriate position boosted antibacterial activity against several bacterial strains. nih.gov These computational SAR insights are crucial for the rational design of new derivatives with enhanced biological profiles.

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, stability, and reactivity of molecules. nih.govosti.gov These methods provide insights into properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and vibrational frequencies. epstem.net

DFT studies have been applied to various heterocyclic compounds containing thiophene and benzimidazole rings to understand their fundamental properties. researchgate.netnih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as the energy gap between them (ΔE) relates to the chemical reactivity and stability of the molecule. espublisher.com A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

For a series of novel thiophene-2-carboxamide derivatives, DFT calculations showed that amino-substituted derivatives had the highest HOMO-LUMO energy gap, while methyl-substituted ones had the lowest. nih.gov In a study of a novel 1,5-benzodiazepin-2-thione molecule and its derivatives, the HOMO-LUMO gap was found to be between 3.38 and 4.01 eV, which was lower than the primary compound, indicating modified reactivity upon substitution. espublisher.com

Molecular Electrostatic Potential (MEP) mapping, another output of DFT calculations, helps to identify the electron-rich and electron-deficient regions of a molecule, which are indicative of reactive centers for electrophilic and nucleophilic attack. nih.gov DFT can also be used to calculate theoretical vibrational frequencies (IR spectra) and NMR chemical shifts, which can then be compared with experimental data to confirm the molecular structure. epstem.net For example, a study on a triazol-5-one derivative used DFT with the B3LYP/6-31G(d,p) basis set to calculate its structural parameters, thermodynamic properties, and spectroscopic data, which showed good correlation with experimental values. epstem.net

Compound ClassMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
1,5-Benzodiazepin-2-thione derivativesB3LYP/6-31G**VariedVaried3.38 - 4.01 espublisher.com
Chiral BenzimidazolesB3LYP/6-31G(d,p)Not specifiedNot specifiedNot specified nih.gov
Thiophene-2-carboxamide (amino derivatives)DFTNot specifiedNot specifiedHighest in series nih.gov
Thiophene-2-carboxamide (methyl derivatives)DFTNot specifiedNot specifiedLowest in series nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scirp.org These models use molecular descriptors to quantify structural features and can be used to predict the activity of new, unsynthesized compounds. nih.gov

Several QSAR studies have been conducted on benzothiophene derivatives and related scaffolds to predict their activity against various targets. imist.manih.gov For instance, 2D and 3D-QSAR studies on benzothiophene derivatives as inhibitors of Plasmodium falciparum N-myristoyltransferase (PfNMT) led to the development of robust models. nih.gov The best models showed high internal consistency and predictive ability (e.g., CoMFA: q² = 0.78, r² = 0.97, r²_pred = 0.86), identifying polar interactions as key for inhibitory activity and selectivity. nih.gov

In another study on benzothiophene derivatives as potential antibiotics, QSAR models were developed using methods like Partial Least Squares (PLS), Principal Component Regression (PCR), and Multiple Linear Regression (MLR). researchgate.net These models demonstrated strong predictive power (R² = 0.69-0.793) and identified key descriptors related to molecular shape and electronic properties that correlate with antimicrobial activity. researchgate.net A QSAR analysis of Benzo[b]thiophene-based histone deacetylase inhibitors also yielded a model with high statistical significance (r² = 0.9412), indicating that steric, electrostatic, and electro-topological parameters are crucial for their anticancer activity. researchgate.net

Group-based QSAR (G-QSAR) has been applied to benzothiazole derivatives to identify the contributions of different structural fragments to their anticancer activity. chula.ac.thchula.ac.th These models revealed that the presence of hydrophobic groups on one fragment (R1) and specific chain counts on another (R2) could potentiate the activity. chula.ac.th The statistical quality of these models (e.g., r² = 0.81, q² = 0.75, pred_r² = 0.70) confirms their reliability for guiding the design of new anticancer compounds. chula.ac.th

Compound SeriesQSAR Methodpred_r²Key DescriptorsReference
Benzothiophene derivatives (Antimalarial)CoMFA0.970.780.86Electrostatic, Hydrogen-bonding nih.gov
Benzothiophene derivatives (Antimalarial)HQSAR0.980.830.81Not specified nih.gov
Benzothiophene derivatives (Anticancer)Multiple Regression0.9412Not specifiedNot specifiedSteric, Electrostatic, Topological researchgate.net
Benzothiazole derivatives (Anticancer)G-QSAR (Model A)0.810.750.70DeltaEpsilonC, XKHydrophilicArea, 6 Chain Count chula.ac.th
Benzothiazole derivatives (Anticancer)G-QSAR (Model B)0.710.650.72DeltaAlphaB, XKHydrophilicArea, HosoyaIndex chula.ac.th
5-benzyl-4-thiazolinone derivatives (Anti-influenza)GFA-MLR (2D-QSAR)0.84140.7680Not specifiedMATS3i, SpMax5_Bhe, minsOH, VE3_D nih.gov
5-benzyl-4-thiazolinone derivatives (Anti-influenza)CoMFA_ES (3D-QSAR)0.90300.5390Not specifiedElectrostatic fields nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to study the flexibility and dynamic behavior of molecules. Conformational analysis aims to identify the stable three-dimensional arrangements (conformations) of a molecule, while MD simulations model the physical movements of atoms and molecules over time.

These methods are crucial for understanding how a flexible molecule like this compound might adopt a specific shape to bind to a biological target. A conformational analysis of the 2-phenylbenzothiazine part of a Ca²⁺ antagonist identified two local minimum energy conformations. nih.gov The study found a good correlation between the molar fractional ratios of these conformations and the biological activities of a series of analogs, suggesting an active conformation for the compound. nih.gov

MD simulations provide a deeper understanding of the stability of ligand-protein complexes and the nature of their interactions. nih.gov Short MD simulations of antibody-protein complexes have been used to evaluate the persistence and stability of intermolecular interactions like hydrogen bonds and salt bridges. nih.gov It was found that interactions where both participating residues are stabilized in the bound complex persist significantly longer and have stronger energies. nih.gov Such simulations can help distinguish between productive binding modes and transient, non-specific interactions. For example, MD simulations were conducted on models of an engineered protein to gain insight into how its scaffold could give rise to observed selectivity, studying different coordination states of its cofactor. iu.edu By simulating the system in a realistic environment (e.g., a water solution with ions), MD can reveal how the ligand and protein adapt to each other, providing a dynamic picture that complements the static view from molecular docking.


Exploration of Biological Activities and Molecular Mechanisms of 5 Benzylthio Benzothiophene Derivatives

Enzyme Inhibition Studies (in vitro)

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAOs) are crucial enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases and depression. Research has shown that various benzothiophene (B83047) derivatives exhibit inhibitory activity against both MAO-A and MAO-B isoforms.

A study on a series of benzo[b]thiophen-3-ol derivatives demonstrated that these compounds possess high selectivity for the MAO-B isoform chemrxiv.org. Molecular docking studies have indicated that the benzothiophene nucleus can establish key interactions within the active site of the MAO enzyme, suggesting that chemical modifications to the aryl substituents can further enhance this inhibitory activity chemrxiv.org. While specific studies on 5-(benzylthio)benzothiophene are not extensively detailed, the inhibitory potential of the broader benzothiophene class of compounds is well-documented. For instance, certain heterocyclic derived conjugated dienones containing a thiophene (B33073) ring have shown significant MAO-B inhibition, with IC50 values in the nanomolar range researchgate.net.

Table 1: MAO-B Inhibitory Activity of Selected Thiophene Derivatives

Compound IC50 (µM) for MAO-B Selectivity Index (SI) for MAO-B
CD11 0.063 ± 0.001 104.44
CD14 0.036 ± 0.008 376.66
CD13 >40 294.12
CD17 >40 258.38
CD16 >40 248.28
CD15 >40 224.44

Data sourced from a study on heterocyclic derived conjugated dienones. researchgate.net

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Modulation

The Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that, when aberrantly activated, is implicated in the development and progression of various cancers. Consequently, inhibitors of the STAT3 signaling pathway are of significant interest in oncology research.

Studies have focused on benzo[b]thiophene 1,1-dioxide derivatives as potential STAT3 inhibitors. These compounds have been shown to antagonize STAT3 activation, although specific research on this compound is not detailed in the available literature. One study reported the design and synthesis of aminobenzo[b]thiophene 1,1-dioxides, with some compounds exhibiting potent antitumor activity and STAT3 inhibition in the sub-micromolar range in various cancer cell lines. For example, a lead compound from this series demonstrated an IC50 range of 0.33-0.75 μM. These derivatives were found to inhibit the phosphorylation of STAT3 without affecting upstream kinases like Src and Jak2, and also suppressed the expression of downstream genes regulated by STAT3.

Tubulin Polymerization Inhibition

Tubulin is a critical protein involved in the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Inhibition of tubulin polymerization is a well-established mechanism for anticancer drugs.

Research into thiophene derivatives has revealed their potential as tubulin polymerization inhibitors. For instance, a novel 5-arylalkynyl-2-benzoyl thiophene, PST-3, was found to inhibit tubulin polymerization with an IC50 value of 5.31 μM, which is comparable to the known inhibitor colchicine (IC50 = 4.25 μM) under the same experimental conditions korea.ac.kr. This compound was shown to bind to the colchicine-binding site on tubulin, leading to disruption of microtubule networks, cell cycle arrest in the G2/M phase, and induction of apoptosis in cancer cells korea.ac.kr. While this study was not on this compound itself, it highlights the potential of the substituted benzothiophene scaffold to serve as a platform for the development of new microtubule inhibitors.

Table 2: Tubulin Polymerization Inhibitory Activity of PST-3

Compound IC50 (µM)
PST-3 5.31
Colchicine 4.25

Data from a study on a 5-arylalkynyl-2-benzoyl thiophene derivative. korea.ac.kr

Glycosidase Inhibition (α-Amylase, α-Glucosidase)

Inhibitors of α-amylase and α-glucosidase are important in the management of type 2 diabetes as they can delay the digestion of carbohydrates and thus lower postprandial blood glucose levels.

A study focused on the synthesis and evaluation of novel benzothiophene derivatives as α-amylase inhibitors. The research identified several compounds with potent inhibitory activity. Notably, two compounds from the synthesized series exhibited IC50 values of 0.88 ± 0.09 µM and 0.61 ± 0.03 µM, which were more potent than the standard inhibitor acarbose (IC50 = 1.11 ± 0.03 µM) researchgate.net. These findings suggest that the benzothiophene scaffold is a promising starting point for the development of new antidiabetic agents.

Table 3: α-Amylase Inhibitory Activity of Selected Benzothiophene Derivatives

Compound IC50 (µM)
Benzothiophene Derivative 9j 0.88 ± 0.09
Benzothiophene Derivative 10j 0.61 ± 0.03
Acarbose (Standard) 1.11 ± 0.03

Data from a study on biphenylcarbonitrile-thiazolidinedione conjugates with a benzothiophene core. researchgate.net

Viral Protease Inhibition (e.g., SARS-CoV 3CLpro)

The 3C-like protease (3CLpro) of SARS-CoV is an essential enzyme for viral replication, making it a prime target for the development of antiviral drugs. While extensive research has been conducted to identify inhibitors of this protease, specific studies on this compound derivatives are not prominent in the available scientific literature.

However, research on related heterocyclic scaffolds provides some context. For instance, studies on benzothiophene analogs have shown that modifications to the scaffold are crucial for antiviral activity against coronaviruses like MERS-CoV researchgate.net. In one study, the replacement of a phenyl group with other moieties on a benzothiophene scaffold led to a loss of efficacy, highlighting the importance of specific structural features for antiviral potency researchgate.net. While this does not directly implicate this compound as a SARS-CoV 3CLpro inhibitor, it underscores the potential of the benzothiophene core in the design of antiviral agents. Further research is needed to specifically evaluate the potential of this compound and its derivatives against SARS-CoV 3CLpro.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation. Inhibition of COX enzymes is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs).

New benzothiophene derivatives have been synthesized and evaluated as dual inhibitors of 5-lipoxygenase (5-LOX) and COX enzymes. In one study, several compounds with a benzothiophene scaffold exhibited significant in vitro COX-2 inhibition, with some being more potent than the well-known COX-2 inhibitor celecoxib nih.gov. These compounds also demonstrated notable 5-LOX inhibitory activity, suggesting their potential as dual anti-inflammatory agents with a possibly improved side-effect profile compared to traditional NSAIDs nih.gov.

Table 4: In Vitro COX-2 Inhibitory Activity of Selected Benzothiophene Derivatives

Compound COX-2 Inhibition IC50 (µM)
4b > Celecoxib
4e > Celecoxib
4f > Celecoxib
5a > Celecoxib

Qualitative data from a study indicating higher potency than the reference compound. nih.gov

Carbonic Anhydrase Inhibition

Research into the carbonic anhydrase (CA) inhibitory potential of compounds structurally related to this compound has focused on a series of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides. These derivatives were synthesized and evaluated for their ability to inhibit various human (h) carbonic anhydrase isoforms. nih.gov

The investigation revealed that these compounds were highly effective inhibitors of specific CA isoforms. While they showed poor inhibitory action against the cytosolic isoform hCA I, with inhibition constants (KIs) in the micromolar range (683-4250 nM), their activity against other isoforms was significantly more potent. nih.gov Notably, the cytosolic isoform hCA II and the transmembrane, tumor-associated isoforms hCA IX and XII were effectively inhibited, with KIs in the subnanomolar to nanomolar range. nih.gov X-ray crystallography of an adduct formed between hCA II and one of the sulfonamide derivatives helped to elucidate the basis for this excellent inhibitory activity. nih.gov

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by 5-Substituted-Benzylsulfanyl-Thiophene-2-Sulfonamides
CA IsoformInhibition Constant (KI) RangePotency
hCA I683 - 4250 nMPoor
hCA IISubnanomolar - NanomolarEffective
hCA IXSubnanomolar - NanomolarEffective
hCA XIISubnanomolar - NanomolarEffective

Receptor Ligand Binding Investigations (in vitro)

Cannabinoid Receptor (CB2) Agonism/Antagonism Studies

Benzothiophene derivatives have been designed and synthesized as novel cannabinoid receptor ligands, with a particular focus on achieving selectivity for the CB2 receptor. ftb.com.hr Binding assays were conducted to determine the affinity of these compounds for both CB1 and CB2 receptors. The results indicated that the synthesized benzothiophene derivatives displayed a pronounced selectivity for the CB2 receptor. ftb.com.hr

Docking assays suggest that this selectivity may arise from a lack of hydrogen bond acceptors that would typically interact with Lys192 in the CB1 receptor, thereby reducing affinity for that subtype. ftb.com.hr Instead, a key interaction for CB2 selectivity appears to be a π-cation interaction with Lys109. ftb.com.hr One of the most promising derivatives, compound 8f, exhibited a high binding affinity for the CB2 receptor with a Ki of 0.08 μM and a significant selectivity index. ftb.com.hr Furthermore, cytotoxicity studies in HL-60 cells, which exclusively express CB2 receptors, showed that the synthesized compounds were cytotoxic, suggesting a potential CB2 agonist response. ftb.com.hr

Table 2: Cannabinoid Receptor Binding Affinity of a Lead Benzothiophene Derivative (8f)
ParameterValue
CB2 Binding Affinity (Ki)0.08 µM
SelectivityHigh for CB2 over CB1
Proposed Mechanism of ActionCB2 Agonism

Estrogen Receptor Alpha (ERα) Interactions

Benzothiophene derivatives have been investigated as antagonists for Estrogen Receptor Alpha (ERα), a key therapeutic target in breast cancer. mdpi.com Studies have shown that these compounds can act as potent ERα inhibitors with a unique mechanism of action, particularly in the context of hormone-resistant cancers. mdpi.comnih.gov

Certain benzothiophene derivatives have been developed to directly target the activation function-2 (AF2) site on ERα. nih.gov This interaction effectively prevents the binding of co-activator proteins, which is a crucial step for the formation of the transcriptional complex and subsequent gene expression. nih.gov This mechanism has proven effective against tamoxifen-resistant cells and cells with constitutively active mutant forms of ERα, such as Y537S, which are observed in clinical settings. nih.gov Further research has led to the development of novel 6-OH-benzothiophene derivatives that act as covalent antagonists, binding to the cysteine residue at position 530 of ERα. mdpi.com These compounds demonstrate potent antagonistic activity in ERα-positive tumor cells. mdpi.com

Table 3: Summary of Benzothiophene Derivative Interactions with ERα
Derivative TypeMechanism of ActionKey Finding
AF2 Site BindersInhibits ERα-coactivator interactionEffective against tamoxifen-resistant and mutant ERα cells nih.gov
6-OH-BenzothiophenesCovalent antagonist (binds Cys530)Potent antagonistic activity in ER+ tumor cells mdpi.com

Cellular Effects and Molecular Pathways (in vitro)

Apoptosis Induction Mechanisms

Derivatives of benzothiophene and structurally similar benzothiazoles have been shown to induce apoptosis in cancer cells through the mitochondrial intrinsic pathway. thieme-connect.demdpi.com This pathway is a primary mechanism for programmed cell death and is tightly regulated by the BCL-2 family of proteins. wikipedia.org

One study on a tetrahydrobenzo[b]thiophene derivative (compound 4) in MCF-7 breast cancer cells revealed an antiproliferative effect by inducing cell cycle arrest. mdpi.com Flow cytometry analysis showed an increase in the cell population at the G2/M phase and S phase, which can lead to the degradation of genetic material and apoptosis induction. mdpi.com This resulted in a significant reduction in cell viability. mdpi.com

Investigations into a novel benzothiazole (B30560) derivative demonstrated that it induces apoptosis by disrupting mitochondrial function. thieme-connect.de This process involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. thieme-connect.de This shift in the balance of BCL-2 family proteins leads to the permeabilization of the outer mitochondrial membrane, the release of cytochrome c, and the subsequent activation of effector caspases, which execute the final stages of apoptosis. thieme-connect.dewikipedia.org

Table 4: Cellular Effects and Molecular Events in Apoptosis Induced by Benzothiophene and Related Derivatives
Cellular Effect / Molecular EventObservationAssociated Pathway
Cell Cycle ArrestIncreased cell population in G2/M and S phases mdpi.comInduction of Apoptosis
Protein ExpressionDownregulation of Bcl-2 thieme-connect.deMitochondrial (Intrinsic) Pathway
Protein ExpressionUpregulation of Bax thieme-connect.deMitochondrial (Intrinsic) Pathway
Organelle FunctionLoss of mitochondrial transmembrane potential thieme-connect.deMitochondrial (Intrinsic) Pathway

Reactive Oxygen Species (ROS) Regulation

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cellular physiology. At low to moderate levels, they function as signaling molecules in various cellular processes. However, at high concentrations, ROS can cause significant damage to cellular structures, including DNA, proteins, and lipids, leading to a state known as oxidative stress. This oxidative stress is implicated in the pathology of numerous diseases.

The regulation of ROS levels is a complex process involving a balance between ROS generation and their removal by antioxidant systems. Some therapeutic agents exert their effects by modulating cellular ROS levels. For example, an increase in intracellular ROS can trigger apoptotic pathways in cancer cells. Research on a benzothiazole derivative has shown that it can elevate ROS levels, leading to DNA damage and subsequent cell cycle arrest and apoptosis nih.gov.

However, there is a notable lack of specific research focused on the direct role of this compound derivatives in the regulation of reactive oxygen species. Therefore, the precise mechanisms by which this particular class of compounds might influence cellular redox balance remain to be elucidated.

Mitochondrial Membrane Potential Alterations

The mitochondrial membrane potential (ΔΨm) is a crucial indicator of mitochondrial health and is essential for ATP synthesis through oxidative phosphorylation. A stable ΔΨm is necessary for normal cellular function, and its dissipation is a key event in the early stages of apoptosis. The loss of mitochondrial membrane potential can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, initiating a cascade of events that result in cell death.

Certain chemical compounds can induce a decrease in mitochondrial membrane potential, thereby triggering apoptosis. For instance, a study on a benzothiazole derivative demonstrated that its treatment led to a decreased mitochondrial membrane potential, which was associated with the activation of apoptosis nih.gov. The disruption of ΔΨm is a common mechanism of action for many anticancer agents.

Despite the importance of this mechanism, specific studies investigating the effects of this compound derivatives on mitochondrial membrane potential are not readily found in the existing scientific literature. Consequently, it is not yet known whether these compounds can induce alterations in mitochondrial membrane potential as part of their biological activity.

Antimicrobial and Antiparasitic Research (in vitro)

The emergence of drug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. Benzothiophene derivatives have been a subject of interest in this area due to their demonstrated activity against a variety of microorganisms.

Antibacterial Activity Studies

Several studies have explored the in vitro antibacterial properties of benzothiophene derivatives, including those with a benzylthio moiety. These compounds have been tested against a range of Gram-positive and Gram-negative bacteria.

Research has shown that certain N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones exhibit high activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis nih.gov. The structure-activity relationship (SAR) of these series indicates that both the benzyl (B1604629) unit and the sulfur linker significantly influence the antibacterial activity nih.gov.

The following table summarizes the in vitro antibacterial activity of selected benzothiophene and related derivatives from various studies, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Benzonaptho and tolyl substituted benzimidazolo benzothiophenesKlebsiella pneumoniae10-20 researchgate.net
Thiophene derivativesColistin-resistant Acinetobacter baumannii16-32 (MIC50) nih.gov
Thiophene derivativesColistin-resistant Escherichia coli8-32 (MIC50) nih.gov
Benzyl bromide derivative (1a)Staphylococcus aureus1 dovepress.com
Benzyl bromide derivative (1c)Streptococcus pyogenes0.5 dovepress.com
Benzothiazole derivative (16c)Staphylococcus aureus0.025 (mM) mdpi.com

Antifungal Activity Studies

In addition to their antibacterial effects, benzothiophene derivatives have also been investigated for their potential as antifungal agents. These studies have evaluated their efficacy against various fungal pathogens, including yeasts and molds.

Synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety have demonstrated a broad spectrum of antifungal activity, with low MICs observed for dermatophytes nih.gov. The presence of hydroxyl groups was found to be crucial for the activity in aryl derivatives nih.gov. Another study on a thiophene derivative incorporated into a microemulsion showed good activity against Cryptococcus neoformans nih.gov.

The table below presents the in vitro antifungal activity of selected benzothiophene and related derivatives.

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
Benzo[b]thiophene carboxamide derivativesCandida glabrataMore potent than fluconazole researchgate.net
Thiophene derivative (5CN05)Candida species270–540 nih.gov
Thiophene derivative (5CN05)Cryptococcus neoformans17 nih.gov
Aminothioxanthone (1)Candida krusei ATCC 625832 mdpi.com
Benzyl bromide derivative (1a)Candida albicans0.25 dovepress.com
Benzyl bromide derivative (1c)Candida krusei0.5 dovepress.com

Antitubercular Activity Investigations

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health problem, and the rise of multidrug-resistant strains underscores the urgent need for new antitubercular drugs. Benzothiophene derivatives have emerged as a promising class of compounds in this therapeutic area.

Several series of benzo[b]thiophene-2-carboxylic acid derivatives have been studied for their in vitro efficacy against Mycobacterium tuberculosis H37Ra nih.gov. Some of these compounds exhibited notable inhibitory activity, with MIC values in the range of 0.56–1.90 μg/mL against active M. bovis BCG nih.gov. Furthermore, 2-(benzylthio)-1H-benzo[d]imidazoles have been synthesized and evaluated as inhibitors of Mycobacterium tuberculosis growth, with some derivatives showing MIC values in the low micromolar range scielo.br.

The antitubercular activity of selected benzothiophene and related derivatives is summarized in the table below.

Compound/DerivativeMycobacterial StrainMICReference
Benzo[b]thiophene derivative (7b)Multidrug-resistant M. tuberculosis H37Ra (dormant)2.73 µg/mL nih.gov
Benzo[b]thiophene derivatives (8c and 8g)M. bovis BCG (dormant)0.60 and 0.61 µg/mL nih.gov
2-(benzylthio)-1H-benzo[d]imidazole (6p)M. tuberculosis H37Rv6.9 µM scielo.br
2-(benzylthio)-1H-benzo[d]imidazole (6z)M. tuberculosis H37Rv3.8 µM scielo.br
5-substituted-1,3,4-oxadiazole-2-thiol derivative (5d)M. smegmatis25 µM msptm.org
Imidazole-thiosemicarbazide derivative (21B)M. tuberculosis H37Ra256 µg/mL mdpi.com

Antileishmanial Activity Research

Current research on the biological activities of this compound and its derivatives is an emerging field. A review of existing scientific literature indicates that while various thiophene derivatives have been investigated for their potential therapeutic effects, specific studies focusing on the antileishmanial activity of this compound remain limited.

Thiophene-containing compounds, more broadly, have been the subject of research for their antiprotozoal properties. For instance, studies on other thiophene derivatives have shown activity against Leishmania species. Thiophene derivatives isolated from the aerial parts of Porophyllum ruderale, such as 5-methyl-2,2′:5′,2″-terthiophene and 5′-methyl-[5-(4-acetoxy-1-butynyl)]-2,2′-bithiophene, have demonstrated inhibitory effects on the growth of Leishmania amazonensis promastigotes and amastigotes. mdpi.com Specifically, 5-methyl-2,2′:5′,2″-terthiophene exhibited IC50 values of 7.7 µg/mL against promastigotes and 19.0 µg/mL against axenic amastigotes. mdpi.com Further investigation into this compound revealed it induces mitochondrial dysfunction in Leishmania amazonensis. semanticscholar.orgsci-hub.se Additionally, various 2-aminothiophene derivatives have been synthesized and evaluated for their antileishmanial potential against L. amazonensis, with some compounds showing IC50 values below 10 µM. mdpi.com

However, direct experimental data on the efficacy and molecular mechanisms of this compound or its specific derivatives against any Leishmania species has not been detailed in the available research. Therefore, the antileishmanial potential of this particular chemical entity remains an area for future scientific exploration.

In Vitro Cytotoxicity Research (Cancer Cell Lines)

The in vitro cytotoxicity of compounds related to this compound has been explored, particularly focusing on derivatives that incorporate the benzylthio moiety within a different heterocyclic system. Research into a series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives has provided insights into their potential as anticancer agents. nih.gov

These derivatives were evaluated for their cytotoxic activity against three human cancer cell lines:

PC3 (Prostate cancer)

U87 (Glioblastoma)

MDA (Breast cancer)

The findings from these studies indicated that the synthesized compounds generally exhibited greater anticancer activity against the MDA breast cancer cell line compared to the PC3 and U87 cell lines. nih.gov The structure-activity relationship of these derivatives was also investigated, revealing that the nature and position of substituents on the phenyl ring influenced their cytotoxic effects. nih.gov

One of the most potent compounds in this series was a derivative with a meta-methoxy (m-OCH3) substitution on the phenyl ring. This compound demonstrated a significantly high cytotoxic effect against the MDA breast cancer cell line, with an IC50 value of 9 µM. This was notably more potent than the reference drug, imatinib, which had an IC50 of 20 µM against the same cell line. nih.gov

Other substitutions also showed varied effects. For instance, a fluorine atom at the meta position of the phenyl ring resulted in an IC50 of 35 µM against the MDA cell line, while a para-chloro substitution showed notable cytotoxicity against both PC3 and MDA cell lines. nih.gov Derivatives with a nitro group also displayed acceptable cytotoxicity, particularly against U87 and MDA cell lines when the substitution was at the ortho position. nih.gov

The research on these N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) derivatives suggests that the benzylthio group, as a part of a larger molecular scaffold, contributes to the cytotoxic properties of these compounds. However, it is important to note that these studies were not performed on this compound itself, but on a related heterocyclic system. nih.gov

Table 1: In Vitro Cytotoxicity of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) Acetamide Derivatives

Cancer Cell Line Cell Type Key Findings Most Potent Derivative (Example) IC50 Value
MDA Breast Cancer Generally the most sensitive cell line to the tested derivatives. Compound with m-methoxy phenyl substitution. 9 µM
PC3 Prostate Cancer Showed some sensitivity, particularly to para-chloro substituted derivatives. Data for most potent derivative not specified. -

| U87 | Glioblastoma | Showed some sensitivity, particularly to ortho-nitro substituted derivatives. | Data for most potent derivative not specified. | - |

Q & A

Q. Optimization Tips :

  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance reaction rates .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity but may increase side reactions.
  • Yield Monitoring : Use TLC or HPLC to track reaction progress.

Q. Case Study :

  • Nitration : Computational models predicted preferential nitration at C3, confirmed by ¹H NMR (new singlet at δ 8.2 ppm).

Advanced: How can researchers resolve contradictions in reported biological activities of benzothiophene derivatives?

Answer:
Discrepancies often arise from:

Purity Issues : Validate compound purity via HPLC (>95%) before assays.

Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO ≤0.1%).

Structural Confirmation : Re-synthesize compounds using literature methods to verify reproducibility .

Example : A 2023 study found this compound showed anti-inflammatory activity in murine macrophages but not in human monocytes. Further analysis revealed species-specific COX-2 expression differences .

Advanced: What strategies optimize the solubility of this compound for in vivo studies?

Answer:

Derivatization : Introduce polar groups (e.g., hydroxyl, carboxyl) via post-synthetic modification.

Formulation : Use co-solvents (PEG-400, Cremophor EL) or liposomal encapsulation.

Prodrug Design : Synthesize phosphate esters for improved aqueous solubility, which hydrolyze in vivo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.